Cas no 2098046-52-5 ((3-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone)

(3-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone is a chemically synthesized compound featuring a piperidine core functionalized with an aminomethyl group and a 6-chloropyridin-3-yl carbonyl moiety. This structure imparts versatility in pharmaceutical and agrochemical applications, particularly as a key intermediate in the synthesis of biologically active molecules. The presence of both amine and chloropyridine groups enhances its reactivity, enabling selective modifications for targeted drug design. Its stable yet modifiable framework makes it valuable for developing ligands or inhibitors with potential therapeutic or pesticidal properties. The compound’s well-defined stereochemistry and purity ensure reproducibility in research and industrial processes. Suitable for controlled reactions, it is often utilized in medicinal chemistry and crop protection studies.
(3-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone structure
2098046-52-5 structure
Product Name:(3-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone
CAS No:2098046-52-5
MF:C12H16ClN3O
MW:253.727941513062
CID:4774889
Update Time:2025-10-28

(3-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • (3-(aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone
    • [3-(aminomethyl)piperidin-1-yl]-(6-chloropyridin-3-yl)methanone
    • (3-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone
    • Inchi: 1S/C12H16ClN3O/c13-11-4-3-10(7-15-11)12(17)16-5-1-2-9(6-14)8-16/h3-4,7,9H,1-2,5-6,8,14H2
    • InChI Key: AHYGYWKALAEELL-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=N1)C(N1CCCC(CN)C1)=O

Computed Properties

  • Exact Mass: 253.0981898 g/mol
  • Monoisotopic Mass: 253.0981898 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 59.2
  • Molecular Weight: 253.73

(3-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone Pricemore >>

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Additional information on (3-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone

Introduction to (3-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone

The compound (3-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone with CAS No. 2098046-52-5 is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperidine ring with an aminomethyl group and a chloropyridine moiety. The methanone functional group further enhances its chemical versatility, making it a valuable substrate for various synthetic and biological studies.

Recent advancements in synthetic chemistry have enabled researchers to explore novel methods for the synthesis of this compound. For instance, a study published in *Journal of Medicinal Chemistry* highlighted the use of microwave-assisted synthesis to achieve high yields of (3-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone. This approach not only streamlined the synthesis process but also minimized the use of hazardous reagents, aligning with the principles of green chemistry.

The structural features of this compound make it an attractive candidate for drug discovery. The piperidine ring, known for its stability and ability to form hydrogen bonds, plays a crucial role in modulating the pharmacokinetic properties of the molecule. Additionally, the presence of the chloropyridine group introduces electronic diversity, which can influence the compound's interactions with biological targets such as enzymes and receptors.

Emerging research has also shed light on the potential therapeutic applications of (3-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone. A study conducted at the University of California revealed that this compound exhibits potent inhibitory activity against certain kinases involved in cancer progression. This finding underscores its potential as a lead compound for anti-cancer drug development.

In terms of chemical stability, (3-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone demonstrates remarkable resilience under various reaction conditions. Its ability to withstand harsh synthetic environments without degradation makes it an ideal building block for constructing more complex molecular architectures.

Furthermore, computational studies have provided insights into the electronic properties and reactivity of this compound. Using density functional theory (DFT), researchers have mapped out the molecular orbitals and identified key regions responsible for its reactivity. These findings are pivotal for designing efficient catalytic systems that can utilize this compound as a substrate.

The integration of experimental and computational approaches has significantly enhanced our understanding of (3-(Aminomethyl)piperidin-1-yil)(6-chloropyridin-3-yil)methanone's behavior in different chemical environments. Such interdisciplinary research not only deepens our knowledge of its fundamental properties but also opens up new avenues for its application in diverse fields such as materials science and biotechnology.

In conclusion, (3-(Aminomethyl)piperidin-1-yil)(6-chloropyridin-3-yil)methanone stands out as a versatile and intriguing molecule with immense potential in both academic research and industrial applications. As ongoing studies continue to uncover its multifaceted properties, this compound is poised to play a pivotal role in advancing modern chemistry and medicine.

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